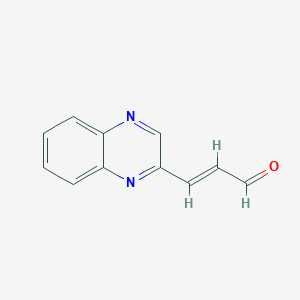
3-(Quinoxalin-2-yl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinoxalin-2-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoxaline ring attached to an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)acrylaldehyde typically involves the condensation of quinoxaline derivatives with aldehydes under specific conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the condensation reaction between quinoxaline-2-ones and substituted indoles . This method is favored for its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Quinoxalin-2-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoxalin-2-ylacrylic acid.
Reduction: Quinoxalin-2-ylpropanol.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
3-(Quinoxalin-2-yl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing kinase inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Quinoxalin-2-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .
Comparación Con Compuestos Similares
- 3-(Quinolin-2-yl)acrylaldehyde
- 3-(Pyrimidin-4-yl)acrylaldehyde
- 3-(Indol-2-yl)acrylaldehyde
Comparison: 3-(Quinoxalin-2-yl)acrylaldehyde is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in specific applications, such as kinase inhibition and material science .
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
(E)-3-quinoxalin-2-ylprop-2-enal |
InChI |
InChI=1S/C11H8N2O/c14-7-3-4-9-8-12-10-5-1-2-6-11(10)13-9/h1-8H/b4-3+ |
Clave InChI |
VBJJHIRQYNCQJH-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/C=O |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















